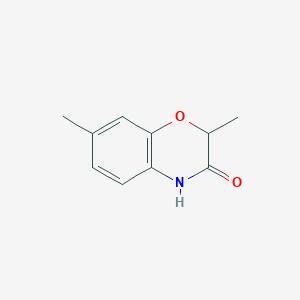

2,7-Dimetil-2,4-dihidro-1,4-benzoxazin-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

Aplicaciones Científicas De Investigación

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial properties.

Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.

Agriculture: It is studied for its role in plant defense mechanisms and as a potential pesticide or herbicide.

Mecanismo De Acción

Target of Action

Similar compounds, such as benzoxazines, have been found to inhibit glucose-induced insulin release .

Mode of Action

It’s worth noting that benzoxazines, a class of compounds to which this molecule belongs, have been found to exhibit myorelaxant activity . This suggests that they may interact with muscle cells, potentially by blocking calcium entry .

Result of Action

Similar compounds, such as benzoxazines, have been found to exhibit myorelaxant activity , suggesting that they may cause relaxation of muscle cells.

Análisis Bioquímico

Biochemical Properties

It is known that benzoxazinoids, the class of compounds to which it belongs, are involved in the biosynthesis of defense compounds in plants such as maize and wheat . These compounds interact with a variety of enzymes and proteins to form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .

Cellular Effects

Related benzoxazinoids have been found to exhibit antimicrobial, antifungal, and antioxidant properties . They are known to play a role in defending plants against insects and pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of action of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is not well-defined. It is known that benzoxazinoids can act as calcium entry blockers in vascular smooth muscle cells

Temporal Effects in Laboratory Settings

It is known that benzoxazinoids can exhibit different levels of activity over time .

Metabolic Pathways

Benzoxazinoids are known to be involved in the detoxification pathways in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another approach involves the reduction of nitro ethers using reducing agents like iron/acetic acid or zinc/ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally similar and share some biological activities, such as myorelaxant properties.

2,3-Dihydro-1,5-benzoxazepines: These derivatives have been studied for their anticancer properties and share a similar benzoxazine core.

Uniqueness

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets and diverse applications in various fields.

Actividad Biológica

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one based on diverse research findings.

The molecular formula of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is C10H13NO. The compound features specific methyl substitutions that enhance its biological activity while maintaining stability in various environments.

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 22 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Salmonella typhi | 17 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is being investigated in various cancer models. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms. For example, certain derivatives of benzoxazinoids have shown promise in inhibiting COX-1 and COX-2 enzymes involved in inflammatory responses associated with cancer progression .

The exact molecular mechanisms by which 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one exerts its biological effects are still under investigation. However, it is known to interact with multiple cellular targets:

- Calcium Entry Blockade : The compound acts as a calcium entry blocker in vascular smooth muscle cells.

- Influence on Insulin Release : It has been observed to affect glucose-induced insulin release from pancreatic islets in rat models .

- Impact on Cell Signaling Pathways : It influences various signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the biological activity of benzoxazine derivatives:

- Study on Insulin Release : A study evaluated the effects of different benzoxazine derivatives on insulin release from rat pancreatic islets. The most active compound demonstrated a significant increase in insulin levels compared to controls .

- Toxicokinetics in Insects : Research on the insect deterrent properties of related compounds showed that increasing concentrations led to higher mortality rates among larvae of the European corn borer when fed diets containing 0.2 mg/g or more of benzoxazine derivatives .

Dosage Effects

The biological effects of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one are dose-dependent:

- Lower Doses : Beneficial effects such as myorelaxation and anti-inflammatory properties are observed.

- Higher Doses : Toxic effects may emerge at elevated concentrations .

Metabolic Pathways

Understanding the metabolic pathways involved in the biotransformation of this compound is crucial for predicting its behavior in biological systems. It interacts with various enzymes and cofactors that facilitate its metabolism and can influence metabolic flux within cells.

Propiedades

IUPAC Name |

2,7-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMOUQHBJCPYNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.